molecular formula C₂₈H₂₂D₈Cl₃N₃O B1155711 NGB 2904-d8 Hydrochloride

NGB 2904-d8 Hydrochloride

Cat. No.: B1155711
M. Wt: 538.97
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Dopamine (B1211576) Receptor Subtypes and Functional Classifications

Dopamine, a critical neurotransmitter in the central nervous system, orchestrates a wide range of physiological and cognitive functions. Its effects are mediated through a family of G protein-coupled receptors (GPCRs), which are classified into two main families: D1-like and D2-like receptors. mdpi.comfrontiersin.org

The D1-like family consists of the D1 and D5 receptor subtypes. mdpi.comfrontiersin.org These receptors are primarily coupled to the Gsα G protein, and their activation stimulates the enzyme adenylyl cyclase. wikipedia.orgtandfonline.com This leads to an increase in the intracellular second messenger cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and results in excitatory downstream signaling. wikipedia.orgtandfonline.com

Conversely, the D2-like family includes the D2, D3, and D4 receptor subtypes. mdpi.comfrontiersin.org These receptors are coupled to the Gi/o G protein, which inhibits adenylyl cyclase and decreases cAMP levels, generally leading to inhibitory neuronal responses. wikipedia.orgtandfonline.com D2-like receptors have a significantly higher affinity for dopamine than D1-like receptors. frontiersin.org

The dopamine D3 receptor, a member of the D2-like family, possesses distinct features that set it apart. It exhibits an exceptionally high affinity for dopamine, even greater than that of the D2 receptor. pnas.orgnih.gov While D2 receptors are abundant in the dorsal striatum, a region associated with motor control, D3 receptors are more selectively localized in limbic areas of the brain. pnas.orgpatsnap.com These regions, including the nucleus accumbens, are integral to emotion, motivation, and reward processing. patsnap.comfrontiersin.org This specific distribution pattern suggests a pivotal role for the D3 receptor in the neurobiology of motivation and in psychiatric conditions such as addiction. patsnap.comfrontiersin.org

Rationale for Selective Dopamine D3 Receptor Antagonism in Neurobiological Research

The unique localization of D3 receptors in the brain's reward circuitry makes them a compelling target for the development of novel therapeutics, particularly for substance use disorders. patsnap.comtandfonline.com The hypothesis is that by selectively blocking D3 receptors, it may be possible to diminish the reinforcing properties of drugs of abuse and reduce craving and relapse. nih.govfrontiersin.org

A key advantage of selective D3 receptor antagonism is the potential to avoid the side effects associated with non-selective dopamine antagonists. For instance, the motor side effects often seen with antipsychotic medications are largely attributed to the blockade of D2 receptors in the striatum. Therefore, developing antagonists with high selectivity for D3 over D2 receptors is a major goal in medicinal chemistry. patsnap.comtandfonline.com

Historical Context of Dopamine D3 Receptor Antagonist Discovery and Early Lead Compounds

The journey to discover selective D3 receptor antagonists has been challenging due to the high structural similarity between D2 and D3 receptors. mdpi.com Early research efforts yielded compounds with only modest selectivity. A significant advancement was the development of arylpiperazine derivatives, which showed improved D3 receptor selectivity. One such early lead compound, BP 897, was identified as a preferential D3 receptor partial agonist and was found to inhibit cocaine-seeking behavior. acs.org These initial compounds, while not always possessing ideal drug-like properties, were crucial for validating the D3 receptor as a therapeutic target and guided the design of more advanced antagonists. acs.org

Significance of NGB 2904 as a Potent and Selective Dopamine D3 Receptor Antagonist

NGB 2904 stands out as a highly potent and selective antagonist of the dopamine D3 receptor. bio-techne.commedchemexpress.com Its significance lies in its ability to discriminate between D3 and other dopamine receptor subtypes, particularly D2. bio-techne.commedchemexpress.com This high selectivity makes NGB 2904 an invaluable research tool for elucidating the specific functions of the D3 receptor in various physiological and pathological processes, free from the confounding effects of interacting with other receptors. nih.gov Research has shown that NGB 2904 can inhibit the rewarding effects of cocaine and prevent the reinstatement of drug-seeking behavior in animal models. nih.govnih.gov

Table 1: Binding Affinity (Ki) of NGB 2904 for Various Receptors

Receptor Ki (nM)
D3 1.4
D2 217
5-HT2 223
α1 642
D4 >5000
D1 >10000
D5 >10000

Data sourced from references bio-techne.commedchemexpress.com

Research Utility of Deuterium-Labeled Compounds in Chemical Biology and Neuropharmacology

The strategic replacement of hydrogen atoms with their stable isotope, deuterium (B1214612), is a technique known as deuteration. This modification has become a valuable tool in drug discovery and development. researchgate.netclearsynth.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." beilstein-journals.org This effect can slow down the rate of drug metabolism, particularly for metabolic pathways that involve the cleavage of a carbon-hydrogen bond. researchgate.netbeilstein-journals.org

Slowing down metabolism can result in a longer drug half-life and increased systemic exposure, potentially leading to improved efficacy and safety profiles. researchgate.netresearchgate.net Deuterated compounds are also widely used as internal standards in analytical techniques like mass spectrometry to accurately quantify the non-labeled drug in biological samples. researchgate.net

NGB 2904-d8 Hydrochloride is a deuterium-labeled version of NGB 2904, where "d8" signifies the presence of eight deuterium atoms. lgcstandards.comlgcstandards.com This isotopic labeling can provide a more stable metabolic profile, making it highly suitable for in-depth pharmacokinetic and pharmacodynamic studies in neuropharmacological research.

Properties

Molecular Formula

C₂₈H₂₂D₈Cl₃N₃O

Molecular Weight

538.97

Synonyms

N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide-d8 Hydrochloride;  N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide-d8 Monohydrochloride

Origin of Product

United States

Chemical Synthesis and Structural Analysis of Ngb 2904 D8 Hydrochloride

Synthetic Pathways for NGB 2904 and its Analogues

The synthesis of NGB 2904, a potent and selective dopamine (B1211576) D3 receptor antagonist, has been reported to proceed in multiple steps starting from 2,3-dichloroaniline (B127971). nih.govcaymanchem.com While the specific, step-by-step synthesis is proprietary, the general approach for this class of compounds—N-{4-[4-(aryl)piperazin-1-yl]butyl}arylcarboxamides—involves the coupling of three key fragments: an arylpiperazine, a butyl linker, and an arylcarboxamide moiety.

The synthesis of NGB 2904 (N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide) would logically involve:

Formation of the Arylpiperazine Core: Synthesis of 1-(2,3-dichlorophenyl)piperazine. This is typically achieved by the reaction of 2,3-dichloroaniline with a bis(2-haloethyl)amine derivative.

Attachment of the Butyl Linker: The arylpiperazine is then alkylated with a four-carbon chain containing reactive groups at both ends, for example, 1,4-dibromobutane (B41627) or a similar bifunctional electrophile. This step yields an N-aryl-N'-(4-halobutyl)piperazine intermediate.

Final Amide Coupling: The terminal halide on the butyl chain is displaced by an amine, which is then coupled with the desired arylcarboxylic acid (in this case, 9H-fluorene-2-carboxylic acid) or its activated derivative (like an acid chloride) to form the final amide bond.

The synthesis of analogues of NGB 2904 can be achieved by modifying any of these three components. For instance, substituting the 2,3-dichloroaniline with other substituted anilines would generate analogues with different arylpiperazine moieties. Similarly, replacing the 9H-fluorene-2-carboxylic acid with other aryl or heteroaryl carboxylic acids would produce a wide range of N-acyl variants. mdpi.com

Methodologies for Deuterium (B1214612) Isotopic Labeling of NGB 2904 to Yield NGB 2904-d8 Hydrochloride

The production of this compound involves the specific incorporation of eight deuterium atoms into the NGB 2904 structure. This can be accomplished through several strategic approaches. researchgate.net

Site-selective deuteration is a powerful technique for introducing deuterium at specific, targeted C-H bonds, which can be crucial for enhancing metabolic stability or for mechanistic studies. researchgate.netbrightspec.comnih.gov For a complex molecule like NGB 2904, this is often achieved through late-stage functionalization using transition-metal catalysis.

Hydrogen Isotope Exchange (HIE): This is a common and efficient method for site-selective deuteration. researchgate.net HIE reactions, often catalyzed by metals such as palladium, iridium, rhodium, or ruthenium, facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.netnih.gov The specific C-H bonds that are exchanged depend on the catalyst and reaction conditions, allowing for targeted labeling. For example, palladium-catalyzed protocols have been developed for selective deuteration at benzylic positions. nih.govacs.org

Metal-Catalyzed C-H Activation: Catalysts based on copper, silver, or iridium can activate specific C-H bonds, even those that are typically unreactive, allowing for their replacement with deuterium. brightspec.comnih.gov These methods can be directed by existing functional groups within the molecule to achieve high regioselectivity.

Beyond late-stage exchange, deuterium can be incorporated by building the molecular framework using deuterated starting materials. researchgate.netresearchgate.net This approach ensures high levels of isotopic enrichment at the desired positions.

Two primary strategies for the synthesis of NGB 2904-d8 could be:

Stepwise Synthesis with Labeled Precursors: This method involves preparing one or more of the key building blocks in a deuterated form. For NGB 2904-d8, the eight deuterium atoms are typically located on the butylpiperazine portion of the molecule. The synthesis would therefore involve using a deuterated piperazine (B1678402) (piperazine-d8) or a deuterated butyl linker (e.g., 1,4-dibromobutane-d8). These labeled precursors are then carried through the synthetic sequence described in section 2.1 to yield the final deuterated product.

Reductive Deuteration: This technique involves the reduction of an unsaturated precursor, such as an alkene or carbonyl group, using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.netresearchgate.net If a suitable unsaturated precursor to the NGB 2904 scaffold can be synthesized, this method can be used to install deuterium atoms stereospecifically.

Spectroscopic Characterization Techniques for Confirming Isotopic Enrichment

After synthesis, it is essential to confirm the successful incorporation of deuterium and to quantify the level of isotopic enrichment. Several spectroscopic techniques are employed for this purpose. pharmaffiliates.com

Mass Spectrometry (MS): This is a primary tool for determining isotopic enrichment. researchgate.net High-resolution mass spectrometry (HRMS) can precisely measure the mass of the labeled compound. nih.gov The mass of NGB 2904-d8 would be expected to be 8 atomic mass units higher than its non-deuterated counterpart. By analyzing the isotopic cluster of the molecular ion, the distribution of isotopologues (molecules differing in the number of deuterium atoms) can be determined, allowing for the calculation of isotopic purity. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the exact location of the deuterium labels.

¹H NMR (Proton NMR): In a ¹H NMR spectrum of NGB 2904-d8, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. This provides direct evidence of successful deuteration at specific sites. rsc.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, confirming the location of the labels. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an exceptionally powerful technique for the analysis of deuterated compounds. It can distinguish between different isotopomers (compounds with the same number of deuterium atoms but at different positions) and provides a complete and highly accurate description of the isotopic composition in a sample. acs.org

Table 1: Spectroscopic Techniques for Isotopic Enrichment Analysis

Technique Information Provided Advantages
Mass Spectrometry (MS/HRMS) Confirms mass increase due to deuteration; calculates overall isotopic enrichment and purity by analyzing isotopologue distribution. researchgate.netnih.gov High sensitivity, requires very small sample amounts. nih.gov
¹H NMR Spectroscopy Shows the disappearance or reduction of proton signals at the sites of deuteration, confirming the location of the labels. rsc.org Provides direct structural information about the sites of labeling.
²H NMR Spectroscopy Directly detects deuterium atoms, confirming their presence and location within the molecular structure. nih.gov Unambiguously confirms the presence of deuterium.
Molecular Rotational Resonance (MRR) Provides a complete and highly accurate measurement of isotopic purity, capable of distinguishing between different isotopomers. acs.org Extremely high resolution and accuracy for isotopic analysis.

Chemical Purity Assessment and Stability Studies for Research Applications

For any chemical compound used in research, establishing its purity and stability is paramount to ensure the reliability and reproducibility of experimental results. nih.gov

Chemical Purity Assessment: The purity of research-grade compounds is typically required to be 95% or higher. acs.orgchemicals.co.uk Several analytical methods are used to determine purity:

High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for purity assessment. acs.orgsigmaaldrich.com An HPLC system separates the target compound from any impurities, and the purity is calculated based on the relative peak areas detected, typically by a UV detector.

Quantitative NMR (qNMR): qNMR is an absolute method that can determine the purity of a substance by comparing the integral of a signal from the target compound to the integral of a signal from a certified internal standard of known concentration. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimental values are compared to the theoretical values to assess purity. acs.org

Stability Studies: Isotopically labeled compounds must be evaluated for stability to ensure that the isotopic label is retained over time and under specific storage and experimental conditions. moravek.com Stability studies typically involve storing the compound under various conditions (e.g., different temperatures, humidity levels, and light exposures) and periodically analyzing its purity and isotopic enrichment. nih.gov Deuterated compounds are generally stable; however, C-D bonds can sometimes undergo exchange with protons from the environment, particularly if the deuterium is in an acidic position. For NGB 2904-d8, where the deuterium atoms are on stable C-H bonds, significant isotopic exchange under normal storage conditions (desiccated at 2-8°C) is not expected. sigmaaldrich.comrndsystems.com Furthermore, the replacement of hydrogen with deuterium can sometimes increase the metabolic stability of a drug molecule due to the kinetic isotope effect, which can be an intended outcome of the deuteration process. symeres.commusechem.com

Molecular Pharmacology and Receptor Interaction Profiles

Dopamine (B1211576) D3 Receptor Binding Affinity and Kinetic Properties

NGB 2904 is recognized as a potent and selective antagonist for the dopamine D3 receptor medchemexpress.com. Its high affinity for this specific receptor subtype has been characterized through various in vitro studies.

Radioligand binding assays are fundamental in determining the affinity of a ligand for a receptor. nih.govsygnaturediscovery.com In these experiments, NGB 2904 has demonstrated a high affinity for the dopamine D3 receptor, with a reported equilibrium dissociation constant (Ki) of 1.4 nM medchemexpress.com. This low nanomolar value indicates a strong binding interaction between NGB 2904 and the D3 receptor.

The selectivity of a compound is crucial for its utility as a research tool and potential therapeutic agent. NGB 2904 exhibits significant selectivity for the D3 receptor over other dopamine receptor subtypes. Its binding affinity is considerably lower for D2, D4, D1, and D5 receptors. Specifically, the Ki value for the D2 receptor is 217 nM, which is over 150-fold less than its affinity for the D3 receptor medchemexpress.comnih.gov. The affinity for D4, D1, and D5 receptors is even weaker, with Ki values reported as greater than 5000 nM for D4, and greater than 10000 nM for both D1 and D5 receptors medchemexpress.com.

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D31.4
Dopamine D2217
Dopamine D4> 5000
Dopamine D1> 10000
Dopamine D5> 10000

To further characterize its specificity, the binding profile of NGB 2904 has been assessed against other major neurotransmitter receptors. The compound shows a significantly lower affinity for the serotonin (B10506) type 2 (5-HT2) receptor and the alpha-1 (α1) adrenergic receptor. The reported Ki values are 223 nM for the 5-HT2 receptor and 642 nM for α1-adrenoceptors, demonstrating a clear preference for the dopamine D3 receptor medchemexpress.com.

ReceptorBinding Affinity (Ki, nM)
5-HT2223
α1-Adrenoceptor642

Ligand Efficacy at Dopamine D3 Receptors

Beyond binding affinity, the functional activity or efficacy of a ligand at its target receptor is a critical aspect of its pharmacological profile.

Functional assays have confirmed that NGB 2904 acts as an antagonist at the dopamine D3 receptor medchemexpress.com. As an antagonist, it binds to the receptor but does not elicit the biological response that an agonist would. Instead, it blocks or dampens the effects of endogenous agonists like dopamine or synthetic agonists used in experimental settings nih.govnih.gov.

A key demonstration of the antagonistic properties of NGB 2904 is its ability to inhibit cellular signaling pathways activated by D3 receptor agonists. One such pathway is mitogenesis stimulated by the D2/D3 receptor agonist, quinpirole. NGB 2904 potently antagonizes quinpirole-stimulated mitogenesis, with reported IC50 values of 5.0 nM and 6.8 nM medchemexpress.com. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist's maximal response, and these low nanomolar figures underscore the potent antagonistic efficacy of NGB 2904 at the D3 receptor.

Structure-Activity Relationships (SAR) of NGB 2904 and its Derivatives

The development of selective dopamine D3 receptor antagonists has been a significant focus in medicinal chemistry, aiming to provide targeted therapies for various neuropsychiatric disorders. NGB 2904, a potent and highly selective D3 antagonist, belongs to the class of 4-phenylpiperazine derivatives. Its structure-activity relationship (SAR) reveals key molecular features that govern its high affinity and selectivity for the D3 receptor.

Elucidation of Pharmacophoric Requirements for D3 Receptor Affinity and Selectivity

The pharmacophore for high D3 receptor affinity and selectivity in the 4-phenylpiperazine class of compounds, including NGB 2904, can be deconstructed into several key components: a basic nitrogen atom, a 4-phenylpiperazine moiety, a flexible linker, and a large aromatic carboxamide group.

The Basic Piperazine (B1678402) Nitrogen: This nitrogen is crucial for forming a salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the dopamine receptors, a canonical interaction for aminergic G-protein coupled receptors (GPCRs).

The 4-Phenylpiperazine Moiety: The substitution pattern on the phenyl ring of the piperazine is a critical determinant of both affinity and selectivity. In NGB 2904, the 2,3-dichloro substitution is particularly important. SAR studies have demonstrated that this specific substitution pattern significantly enhances D3 receptor affinity and selectivity over the D2 receptor acs.org. The 2,3-dichlorophenylpiperazine analogue consistently displays higher D3 affinity compared to unsubstituted or other substituted phenylpiperazine derivatives acs.org.

The Butyl Linker: NGB 2904 possesses a four-carbon (butyl) linker connecting the piperazine core to the carboxamide tail. The length and nature of this linker are crucial for optimal receptor interaction. A linker equivalent to a 4-methylene group chain is a common feature in many high-affinity D3-selective ligands nih.gov. This linker is believed to position the extended aromatic moiety in a secondary binding pocket (SBP) that is distinct from the orthosteric binding site (OBS) where the phenylpiperazine moiety binds acs.org. The divergence in the structure of this SBP between D3 and D2 receptors is thought to be a primary source of selectivity.

The Extended Aryl Carboxamide Moiety: The large, rigid, and lipophilic fluorenylcarboxamide group in NGB 2904 is a key contributor to its high D3 affinity and selectivity. This "tail group" is thought to interact with the aforementioned secondary binding pocket. The carboxamide functional group itself is critical for high-affinity D3 binding. Studies on analogues where the amide is replaced by a methyleneamine show a dramatic reduction in D3 receptor affinity (over 100-fold decrease) with minimal impact on D2 affinity, thereby significantly reducing D3 selectivity nih.govnih.gov. This highlights the pivotal role of the carbonyl group in interacting with residues within the D3 receptor, possibly through hydrogen bonding.

Comparative Analysis with Other Selective D3 Antagonists (e.g., SB-277011A, BP 897)

A comparative analysis of NGB 2904 with other well-characterized D3 receptor ligands like SB-277011A and BP 897 reveals both commonalities and key structural differences that influence their pharmacological profiles.

CompoundD3 Ki (nM)D2 Ki (nM)D3/D2 SelectivityReceptor Activity
NGB 2904 1.4217~155-foldAntagonist
SB-277011A ~1~100~100-foldAntagonist
BP 897 ~1-3~60-70~60-70-foldPartial Agonist/Antagonist

Note: Ki values can vary between different studies and experimental conditions.

NGB 2904 vs. SB-277011A: Both are highly potent and selective D3 receptor antagonists. While NGB 2904 is a 4-phenylpiperazine derivative, SB-277011A possesses a trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide structure. The key differences in their SAR lie in the core scaffold. SB-277011A replaces the phenylpiperazine with a tetrahydroisoquinoline moiety and utilizes a rigid cyclohexyl linker instead of a flexible butyl chain. Despite these structural differences, both compounds achieve high D3 selectivity, suggesting that different structural solutions can effectively exploit the unique features of the D3 receptor's secondary binding pocket. The high selectivity of both compounds underscores the importance of a large aromatic carboxamide group for D3 preference nih.gov.

NGB 2904 vs. BP 897: BP 897, with the chemical name N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2-naphthamide, shares the 4-phenylpiperazine and butyl linker scaffold with NGB 2904. However, there are two critical distinctions. First, BP 897 has a 2-methoxyphenyl substituent on the piperazine ring, which confers lower D3 selectivity compared to the 2,3-dichlorophenyl group of NGB 2904 nih.gov. Second, the tail group is a naphthamide in BP 897, which is a smaller aromatic system than the fluorenylcarboxamide of NGB 2904. These structural differences likely account for BP 897's lower D3/D2 selectivity and its partial agonist profile, in contrast to the full antagonist nature of NGB 2904 nih.gov. The antagonist properties of NGB 2904 are more pronounced, contributing to its distinct pharmacological effects in preclinical models nih.gov.

Role of Specific Structural Moieties in Receptor Interaction

The high D3 receptor affinity and selectivity of NGB 2904 can be attributed to the specific contributions of its constituent structural moieties.

2,3-Dichlorophenylpiperazine: This "head group" is the primary pharmacophore that anchors the ligand in the orthosteric binding site of the D3 receptor. The 2,3-dichloro substitution pattern has been shown to be optimal for D3 affinity within the phenylpiperazine series, leading to subnanomolar binding acs.org. This moiety is a key contributor to the high potency of NGB 2904. The improved affinity and selectivity conferred by the 2,3-dichloro substitution, however, come with an increase in lipophilicity acs.org.

Butyl Linker: The flexible four-carbon chain provides the appropriate length and conformational freedom to bridge the orthosteric binding site and a secondary, more distal binding pocket. This linker allows the large fluorenylcarboxamide "tail" to adopt an optimal orientation for interaction with non-conserved residues that differentiate the D3 and D2 receptors.

Fluorenylcarboxamide: This large, planar, and hydrophobic moiety is crucial for D3 selectivity. It is hypothesized to interact with a secondary binding pocket, which is more accommodating in the D3 receptor than in the D2 receptor. The amide linkage is a critical interaction point. Studies have demonstrated that removing the carbonyl group of the amide drastically reduces D3 affinity while having a lesser effect on D2 affinity, thus confirming its importance for selective D3 receptor binding nih.govnih.gov. This suggests a specific hydrogen bond interaction between the amide carbonyl and residues in the second extracellular loop of the D3 receptor, an interaction that is less favorable in the D2 receptor nih.gov.

Preclinical Neuropharmacological Investigations of Ngb 2904 in Animal Models

Effects on Conditioned Reward and Reinforcement Systems

NGB 2904, a selective dopamine (B1211576) D3 receptor antagonist, has been evaluated in various animal models to determine its potential in treating substance use disorders. These investigations have primarily focused on its ability to modulate the rewarding and reinforcing effects of drugs of abuse, such as cocaine.

In preclinical studies, NGB 2904 has demonstrated a significant impact on the motivation to self-administer cocaine. When tested under a progressive-ratio (PR) schedule of reinforcement, where the effort required to receive a drug infusion progressively increases, NGB 2904 was found to lower the "break-point" for cocaine self-administration. nih.govnih.govsemanticscholar.org This reduction in the break-point indicates a decrease in the motivational value of the drug, as the subjects were less willing to exert high levels of effort to obtain it. The effect of a single administration of NGB 2904 on reducing the motivation for cocaine was observed to be long-lasting, extending for one to two days. nih.govnih.gov

Conversely, under a fixed-ratio (FR) reinforcement schedule, where the response requirement is constant, NGB 2904 did not alter the rate of cocaine self-administration. nih.govsemanticscholar.org This suggests that NGB 2904 does not interfere with the primary reinforcing effects of cocaine under low-effort conditions but specifically targets the heightened motivational state associated with addiction. Furthermore, studies have shown that NGB 2904 does not decrease self-administration of natural reinforcers like food, indicating a degree of selectivity for drug-related reward pathways. nih.gov

Reinforcement ScheduleDrugEffect of NGB 2904Interpretation
Progressive-Ratio (PR)CocaineSignificantly lowered the break-pointDecreased motivation for the drug
Fixed-Ratio (FR)CocaineNo alteration in self-administrationDoes not block primary reinforcing effects at low effort
Fixed-Ratio (FR)FoodNo decrease in self-administrationSelective for drug reward over natural reward
Table 1: Effects of NGB 2904 on Self-Administration Behavior

A critical challenge in addiction treatment is the high rate of relapse, often triggered by re-exposure to the drug or drug-associated cues. NGB 2904 has been shown to effectively inhibit the reinstatement of drug-seeking behavior in animal models. nih.govnih.gov

In models of cocaine-induced reinstatement, where a small, non-contingent "priming" dose of cocaine is administered, NGB 2904 significantly inhibited the subsequent drug-seeking behavior. nih.govsemanticscholar.org Similarly, in cue-induced reinstatement paradigms, where subjects are re-exposed to environmental cues previously paired with cocaine, NGB 2904 administration markedly attenuated the seeking response. scispace.comnih.gov Research indicates that NGB 2904 can produce a significant inhibition of cue-induced reinstatement. scispace.comnih.govnih.gov Importantly, this effect appears specific to drug-related cues, as NGB 2904 did not prevent the reinstatement of seeking for natural rewards like sucrose when triggered by associated cues. nih.govsemanticscholar.org

Reinstatement TriggerEffect of NGB 2904 Pre-treatment
Cocaine PrimeSignificant inhibition of drug-seeking
Cocaine-Associated CuesSignificant attenuation of drug-seeking
Sucrose-Associated CuesNo significant effect on sucrose-seeking
Table 2: NGB 2904 and Reinstatement of Seeking Behavior

Impact on Brain Reward Function

The rewarding effects of drugs are closely linked to their ability to enhance the function of the brain's reward circuits. Intracranial self-stimulation (ICSS) is a paradigm used to directly measure the activity and sensitivity of these circuits.

When administered alone, NGB 2904 does not appear to have intrinsic rewarding or aversive properties. nih.gov Studies using ICSS, where animals perform an action to receive direct electrical stimulation of reward-related brain regions, found that NGB 2904 by itself did not alter the thresholds for brain stimulation reward. nih.govsemanticscholar.orgnih.gov This finding is significant as it suggests that NGB 2904 lacks abuse potential on its own and does not produce the unpleasant state (anhedonia) that can be associated with other dopamine receptor antagonists. nih.gov

While NGB 2904 does not affect baseline brain reward function, it effectively counteracts the reward-enhancing effects of addictive drugs. nih.govnih.gov Drugs like cocaine and methamphetamine typically lower the threshold for ICSS, meaning less electrical stimulation is required to be perceived as rewarding. nih.govresearchgate.net Pre-treatment with NGB 2904 was found to significantly inhibit this drug-induced enhancement of brain stimulation reward (BSR). nih.govnih.govresearchgate.net

The inhibitory effect of NGB 2904 on drug-enhanced BSR is dose-dependent. nih.govnih.gov Lower doses of NGB 2904 were effective at blocking the reward-enhancing effects of lower doses of cocaine. nih.govnih.gov However, this blocking effect could be surmounted by administering higher doses of the addictive drug, suggesting a competitive interaction at the receptor level. nih.govnih.gov

ConditionEffect on Brain Stimulation Reward (BSR) Threshold
NGB 2904 aloneNo change
Cocaine or Methamphetamine aloneThreshold decreased (Reward enhanced)
NGB 2904 + Cocaine or MethamphetamineInhibited the drug-induced decrease in threshold
Table 3: NGB 2904 and Brain Stimulation Reward (BSR)

Influence on Motor Control and Locomotor Activity

The dopamine D3 receptor is also implicated in the regulation of motor activity. Studies investigating the effects of NGB 2904 on locomotion have yielded distinct results depending on the context. Within the dose range typically effective in reward and relapse models, NGB 2904 was found to have no effect on spontaneous locomotor activity in rats. scispace.comnih.gov

However, other research in mice has shown that higher doses of NGB 2904 can stimulate spontaneous locomotion. nih.gov This effect was absent in dopamine D3 receptor knockout mice, confirming that the observed increase in activity is mediated by D3 receptor blockade. nih.gov Furthermore, NGB 2904 was shown to enhance amphetamine-stimulated locomotion in wild-type mice, an effect that was also not present in D3 receptor knockout mice. nih.gov These findings support a role for the D3 receptor in the inhibitory modulation of rodent locomotion. nih.gov

Regulation of Spontaneous Locomotion

Studies have shown that NGB 2904 can influence spontaneous motor activity. In one key study, the acute or daily administration of NGB 2904 for seven days was assessed for its effects on spontaneous locomotion in wild-type mice. It was observed that the highest dose of NGB 2904 (1.0 mg/kg) resulted in a stimulation of spontaneous locomotor activity researchgate.net. This finding is notable as it contrasts with other highly selective D3 receptor antagonists, which have not been reported to have a similar effect on spontaneous movement researchgate.net.

Modulation of Amphetamine-Stimulated Locomotor Responses

The interaction between NGB 2904 and psychostimulants like amphetamine has been a key area of research. In wild-type mice, a dose of 26.0 µg/kg of NGB 2904 was found to enhance the locomotor response stimulated by amphetamine researchgate.net. This suggests that the blockade of D3 receptors by NGB 2904 can potentiate the motor-activating effects of amphetamine.

Treatment GroupNGB 2904 DoseAmphetamine DoseOutcome on LocomotionAnimal Model
Spontaneous Locomotion1.0 mg/kgN/AStimulatedWild-type mice
Amphetamine-Stimulated Locomotion26.0 µg/kgNot specifiedEnhancedWild-type mice

Studies in Dopamine D3 Receptor Knockout Animal Models

To confirm that the observed effects of NGB 2904 are mediated through its action on the dopamine D3 receptor, studies were conducted in mice lacking this receptor (D3 receptor knockout mice). In these knockout models, NGB 2904 did not produce any measurable effect on either spontaneous or amphetamine-stimulated locomotion researchgate.net. This provides strong evidence that the behavioral effects of NGB 2904 are dependent on the presence of the dopamine D3 receptor researchgate.net.

Animal ModelTreatmentOutcome on Spontaneous LocomotionOutcome on Amphetamine-Stimulated Locomotion
D3 Receptor Knockout MiceNGB 2904 (1.0 mg/kg)No measurable effectNot applicable
D3 Receptor Knockout MiceNGB 2904 (26.0 µg/kg)Not applicableNo measurable effect

Neurochemical Correlates of NGB 2904 Action

The behavioral effects of NGB 2904 are presumed to be driven by its influence on neurotransmitter systems in the brain.

In Vivo Microdialysis Studies of Neurotransmitter Efflux (e.g., Dopamine, Acetylcholine, Norepinephrine) in Mesolimbic Circuits

As of the current literature, specific in vivo microdialysis studies detailing the effects of NGB 2904 on the efflux of neurotransmitters such as dopamine, acetylcholine, and norepinephrine in mesolimbic circuits have not been reported. While a dopamine-dependent mechanism is proposed for its actions, direct measurement of neurotransmitter release in response to NGB 2904 administration is not publicly available nih.gov.

Pharmacokinetic and Metabolic Profiling Using Ngb 2904 D8 Hydrochloride

Application of Deuterium (B1214612) Labeling for Preclinical Pharmacokinetic Research

Deuterium-labeled compounds, such as NGB 2904-d8 Hydrochloride, are instrumental in preclinical pharmacokinetic research for several key reasons. The primary advantage of isotopic labeling lies in the ability to use the deuterated compound as an internal standard in quantitative bioanalysis by mass spectrometry. Since this compound is chemically identical to NGB 2904 but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. This allows for more accurate and precise quantification of the parent drug in complex biological matrices like plasma, urine, and tissue homogenates.

Furthermore, deuterium labeling can be employed in "pulse-chase" or crossover study designs to trace the fate of a drug molecule in vivo without the need for a washout period. By administering the deuterated and non-deuterated forms of the drug at different times or via different routes, researchers can simultaneously monitor the pharmacokinetics of both species. This approach helps in understanding absorption rates, bioavailability, and the impact of metabolic processes on the drug's disposition. The use of stable isotopes also avoids the complications and safety concerns associated with radiolabeling.

Absorption and Distribution Studies of this compound in Animal Models

Brain Penetration and Distribution within Central Nervous System Regions

NGB 2904 has been shown to effectively cross the blood-brain barrier, a critical characteristic for a compound targeting central nervous system (CNS) receptors. Pharmacokinetic studies in rats have demonstrated that brain concentrations of NGB 2904 can be significantly higher than plasma concentrations. The brain-to-plasma area under the curve (AUC) ratio for NGB 2904 has been reported to be as high as 11.81 following intravenous administration, indicating substantial CNS penetration researchgate.net. This efficient brain uptake is essential for its function as a dopamine (B1211576) D3 receptor antagonist in brain regions implicated in various neurological and psychiatric disorders. The use of this compound in these studies would enable precise quantification of NGB 2904 in different brain regions, such as the striatum, nucleus accumbens, and prefrontal cortex, where D3 receptors are predominantly expressed.

Pharmacokinetic Parameters of NGB 2904 in Rats After Intravenous Administration
ParameterValueUnit
Elimination Half-Life (t½)1.49 - 3.27hours
Volume of Distribution (Vd)5.95 - 14.19L/kg
Brain-to-Plasma Ratio (AUCbrain/AUCplasma)2.93 - 11.81

Tissue Distribution Analysis

Beyond the CNS, understanding the distribution of NGB 2904 in peripheral tissues is important for a complete pharmacokinetic profile. While specific tissue distribution data for NGB 2904 is not extensively detailed in the available literature, studies with other small molecule drugs provide a framework for such an analysis. Typically, after administration, drug concentrations are measured in various organs such as the liver, kidneys, heart, lungs, and spleen. For instance, in preclinical studies of other compounds, the highest concentrations are often observed in organs of elimination like the liver and kidneys, while lower concentrations might be found in tissues like the heart dovepress.com. A tissue distribution study of NGB 2904, facilitated by the use of this compound as an internal standard, would quantify the extent of its accumulation in these and other tissues, providing insights into potential off-target effects and clearance mechanisms.

Metabolic Pathways and Metabolite Identification of NGB 2904 Using Deuterium Labeling

Elucidating the metabolic fate of a new chemical entity is a critical step in drug development. Deuterium labeling is a powerful technique for these studies, as it can help in identifying metabolic soft spots and in the structural characterization of metabolites.

In Vitro Metabolic Stability in Biological Matrices

In vitro studies using liver microsomes are commonly performed to assess the metabolic stability of a compound. Studies with NGB 2904 have indicated that its metabolism is primarily mediated by the cytochrome P450 (CYP) 3A subfamily of enzymes researchgate.net. The intrinsic clearance of NGB 2904 has been evaluated in both rat and human liver microsomes. This compound can be utilized in these assays to distinguish the parent compound from its metabolites more clearly and to quantify the rate of its disappearance over time.

In Vitro Metabolic Stability of NGB 2904
Biological MatrixPrimary Metabolizing Enzymes
Rat Liver MicrosomesCYP3A Subfamily
Human Liver MicrosomesCYP3A Subfamily

Identification of Primary and Secondary Metabolites via Mass Spectrometry

The identification of metabolites is crucial for understanding the biotransformation pathways of a drug and for identifying any potentially active or toxic byproducts. High-resolution mass spectrometry is the primary analytical tool for this purpose. For piperazine-containing compounds like NGB 2904, common metabolic pathways include N-dealkylation, hydroxylation of the aromatic rings, and degradation of the piperazine (B1678402) moiety researchgate.netmdma.ch.

A study investigating the metabolism of NGB 2904 would involve incubating the compound with liver microsomes and analyzing the resulting mixture by liquid chromatography-mass spectrometry (LC-MS). The use of this compound in parallel incubations can aid in distinguishing true metabolites from background ions. The deuterium label would be retained in metabolites unless it is located at a site of metabolic modification, a feature that can help pinpoint the location of metabolic reactions. While specific primary and secondary metabolites of NGB 2904 have not been detailed in the reviewed literature, a typical metabolite identification workflow would aim to characterize the chemical structures of these biotransformation products.

Excretion Profile of this compound Remains Undocumented in Publicly Available Research

Despite extensive investigation into the pharmacological properties of the selective dopamine D3 receptor antagonist NGB 2904, detailed information regarding the excretion profile of its deuterated form, this compound, is not available in publicly accessible scientific literature. Similarly, comprehensive data on the excretion and metabolic fate of the parent compound, NGB 2904, remains largely unpublished.

Pharmacokinetic studies, which include the analysis of a compound's absorption, distribution, metabolism, and excretion (ADME), are critical for the development of new therapeutic agents. The excretion profile, in particular, provides vital information on how a drug and its metabolites are eliminated from the body, typically through routes such as urine and feces. This data is essential for understanding a drug's half-life, potential for accumulation, and for designing appropriate dosing regimens.

For NGB 2904 and its deuterated analog, this compound, the existing body of research primarily focuses on their pharmacodynamic effects, particularly their potential in the treatment of substance use disorders. These studies have established the compound's high affinity and selectivity for the dopamine D3 receptor and have explored its behavioral effects in various preclinical models.

The lack of this information means that the full pharmacokinetic and metabolic profile of this compound is yet to be characterized. Such studies would be a necessary step in the further clinical development of this compound.

Neurobiological Mechanisms and Circuitry Modulation

Role of Dopamine (B1211576) D3 Receptors in Mesolimbic Reward Circuitry

The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to limbic structures such as the nucleus accumbens (NAc), is a cornerstone of the brain's reward system. Dopamine is the principal neurotransmitter in this circuit, and its actions are mediated by a family of dopamine receptors. Among these, the D3 receptor plays a unique and crucial modulatory role.

Anatomical Localization and Expression Patterns of D3 Receptors in Brain Regions Relevant to Dopaminergic Pathways

Dopamine D3 receptors exhibit a distinct and restricted expression pattern within the brain, with a high concentration in limbic regions that are integral to the mesolimbic dopamine system. This localization is key to their specialized function in reward and motivation.

The highest density of D3 receptors is found in the nucleus accumbens , particularly in the shell subregion, and the islands of Calleja . They are also prominently expressed in the ventral tegmental area (VTA) , where they are located on the cell bodies and dendrites of dopamine neurons, acting as autoreceptors that regulate dopamine neuron activity. Other limbic areas with significant D3 receptor expression include the septum, the bed nucleus of the stria terminalis, and the amygdala. In contrast to D2 receptors, D3 receptors are expressed at much lower levels in the dorsal striatum, a region more associated with motor control. This differential distribution underscores the specialized role of D3 receptors in limbic-related functions over motor functions.

Brain RegionD3 Receptor Expression LevelRelevance to Dopaminergic Pathways
Nucleus Accumbens (Shell)HighKey hub in the mesolimbic reward pathway; integrates information from the VTA and limbic structures.
Ventral Tegmental Area (VTA)HighOrigin of the mesolimbic dopamine neurons; D3 autoreceptors regulate dopamine neuron firing.
Islands of CallejaVery HighPart of the ventral striatum, involved in reward and motivation.
SeptumModerateLimbic structure involved in emotion and reward.
Bed Nucleus of the Stria TerminalisModeratePart of the extended amygdala, involved in stress and reward.
AmygdalaModerateCrucial for emotional processing and associative learning related to reward.
Dorsal StriatumLowPrimarily involved in motor control; lower D3 expression compared to D2 receptors.

Functional Interactions of D3 Receptors with Other Neurotransmitter Systems

The function of dopamine D3 receptors is not isolated to the dopaminergic system; they engage in significant crosstalk with other major neurotransmitter systems, most notably the glutamate (B1630785) and GABA systems. These interactions are critical for the fine-tuning of neuronal activity within the mesolimbic circuitry.

Glutamate: There is a close anatomical and functional relationship between dopamine D3 receptors and the excitatory neurotransmitter glutamate. D3 receptors are often located on or near glutamatergic synapses in the nucleus accumbens. This positioning allows them to modulate glutamatergic transmission. Specifically, D3 receptor activation can influence the function of NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are critical for synaptic plasticity. For instance, D3 receptor signaling can impact the phosphorylation state and trafficking of these glutamate receptors, thereby altering the strength of excitatory synapses.

GABA: D3 receptors also interact with the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). In the VTA, D3 receptors are found on GABAergic interneurons. By modulating the activity of these interneurons, D3 receptors can indirectly influence the firing of dopamine neurons. Activation of D3 receptors on these interneurons can lead to a disinhibition of dopamine neurons, resulting in increased dopamine release in projection areas like the nucleus accumbens. Conversely, D3 autoreceptors on dopamine neurons themselves provide a direct inhibitory feedback mechanism. This complex interplay between D3 receptors, GABAergic interneurons, and dopamine neurons highlights the intricate regulatory control within the VTA.

NGB 2904's Influence on Neural Plasticity and Synaptic Transmission

Neural plasticity, the ability of the brain to reorganize its structure and function in response to experience, is a fundamental process underlying learning, memory, and the development of addiction. Synaptic plasticity, the strengthening or weakening of synapses over time, is a key mechanism of neural plasticity. Long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synapses, are two primary forms of synaptic plasticity.

While direct studies on the effects of NGB 2904 on LTP and LTD are limited, research on the role of D3 receptor antagonism provides a strong basis for its likely influence. Evidence suggests that blockade of D3 receptors can have a profound impact on synaptic plasticity, particularly in brain regions rich in these receptors like the hippocampus and nucleus accumbens.

One significant finding is that pharmacological blockade of D3 receptors can facilitate the induction of a more robust and long-lasting form of LTP in the hippocampus. nih.gov This effect is mediated through the cAMP/PKA signaling pathway. nih.gov Specifically, by blocking the inhibitory influence of D3 receptors on adenylyl cyclase, D3 antagonists can lead to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA is a critical enzyme involved in the molecular cascade that leads to the synaptic changes underlying late-phase LTP, including gene expression and protein synthesis.

Conversely, another study demonstrated that a D3 receptor antagonist could block the enhancement of LTP induced by a dopamine transporter blocker. nih.gov This suggests that the role of D3 receptors in modulating synaptic plasticity is complex and may depend on the specific experimental conditions and the baseline level of dopamine tone.

The influence of D3 receptor antagonism on synaptic plasticity within the nucleus accumbens is of particular relevance to addiction. Drug-induced alterations in synaptic strength in the NAc are thought to underlie the transition to compulsive drug-seeking behavior. By modulating glutamatergic synaptic plasticity in this region, NGB 2904 can likely interfere with the maladaptive learning processes that contribute to addiction.

Mechanistic Explanations for Behavioral Effects Observed in Preclinical Models

The behavioral effects of NGB 2904 observed in preclinical models of addiction, such as the reduction in drug self-administration and reinstatement of drug-seeking behavior, can be explained by its mechanism of action at the neurobiological level. nih.govnih.gov By acting as a selective antagonist at dopamine D3 receptors, NGB 2904 modulates the mesolimbic reward circuitry in a manner that dampens the reinforcing effects of drugs of abuse and reduces the motivation to seek them.

The primary mechanism is the blockade of D3 receptors in the nucleus accumbens and VTA. In the VTA, antagonism of D3 autoreceptors on dopamine neurons can lead to an increase in the firing rate of these neurons and a subsequent increase in dopamine release in the NAc. This elevation in tonic dopamine levels may help to alleviate the hypodopaminergic state associated with drug withdrawal, thereby reducing the negative affective states that can trigger relapse.

In the nucleus accumbens, the blockade of postsynaptic D3 receptors by NGB 2904 directly interferes with the signaling pathways that mediate the rewarding and reinforcing effects of drugs of abuse. As discussed, D3 receptors interact with glutamatergic signaling. Drugs of abuse often lead to pathological changes in glutamatergic synaptic plasticity in the NAc. By modulating these plastic changes, NGB 2904 can disrupt the learned associations between drug-related cues and the rewarding effects of the drug, thereby reducing cue-induced craving and relapse.

Furthermore, the ability of D3 receptor blockade to facilitate LTP may contribute to its therapeutic effects. By promoting a more "plastic" state in relevant brain circuits, NGB 2904 could potentially facilitate the learning of new, non-drug-related behaviors and the extinction of drug-associated memories.

The following table summarizes the preclinical behavioral findings for NGB 2904 and their likely neurobiological mechanisms:

Preclinical Behavioral FindingLikely Neurobiological Mechanism
Inhibition of cocaine self-administration under a progressive-ratio schedule nih.govBlockade of postsynaptic D3 receptors in the nucleus accumbens, reducing the motivational value of the drug.
Inhibition of cocaine- and cue-induced reinstatement of drug-seeking behavior nih.govModulation of glutamatergic synaptic plasticity in the nucleus accumbens, disrupting learned drug-cue associations.
Attenuation of drug-enhanced brain stimulation reward nih.govInterference with the ability of drugs to potentiate the rewarding effects of direct brain stimulation, likely through actions in the mesolimbic pathway.

Advanced Research Methodologies and Computational Approaches

In Silico Modeling and Molecular Dynamics Simulations of NGB 2904-d8 Receptor Interactions

In silico modeling and molecular dynamics (MD) simulations provide atomic-level insights into the interaction between a ligand and its receptor. For NGB 2904-d8 Hydrochloride, these computational approaches would be invaluable in understanding how it binds to the dopamine (B1211576) D3 receptor.

Molecular Docking: Initial studies would likely involve molecular docking of NGB 2904 and its deuterated analog into the crystal structure of the D3 receptor. This would predict the preferred binding pose and identify key interactions with amino acid residues within the binding pocket. Such studies on other D2-like receptor antagonists have successfully elucidated important binding interactions. acs.org

Molecular Dynamics Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal the stability of the binding pose, the influence of the ligand on the receptor's conformational dynamics, and the role of solvent molecules in the binding process. For NGB 2904-d8, MD simulations could help determine if deuteration alters the binding kinetics or the conformational landscape of the receptor, potentially impacting its antagonist activity. While specific MD studies on NGB 2904 are not readily found, this methodology is a standard in modern drug design to refine binding hypotheses. mdpi.com

A hypothetical MD simulation study could compare the stability of NGB 2904 and NGB 2904-d8 within the D3 receptor binding pocket, as outlined in the table below.

Simulation ParameterNGB 2904NGB 2904-d8Predicted Outcome
Binding Pose Stability (RMSD) LowLowBoth compounds are expected to maintain a stable binding pose.
Receptor Conformational Change MinimalMinimalAs antagonists, significant conformational changes are not anticipated.
Key H-Bond Interactions MaintainedMaintainedDeuteration is not expected to significantly alter key hydrogen bond interactions.
Binding Free Energy FavorablePotentially more favorableDeuteration may subtly enhance binding affinity due to altered van der Waals interactions.

This table represents a hypothetical outcome based on general principles of molecular dynamics simulations and is not based on published experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in D3 Antagonist Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of D3 antagonist design, QSAR can be instrumental in optimizing lead compounds like NGB 2904.

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D structural features of molecules with their biological activity. mdpi.com For a series of analogs of NGB 2904, 3D-QSAR could identify the key steric and electrostatic features that are critical for high-affinity binding to the D3 receptor. This information can then guide the design of new analogs with improved potency and selectivity. Studies on other D3 receptor antagonists have successfully utilized 3D-QSAR to rationalize structure-activity relationships. nih.gov

Cheminformatics: Cheminformatics tools are employed to manage and analyze large datasets of chemical information. In the development of D3 antagonists, cheminformatics can be used to screen virtual libraries of compounds to identify novel scaffolds with the potential for D3 receptor antagonism. Furthermore, these tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process.

A hypothetical QSAR study on NGB 2904 analogs might yield the following insights:

Structural FeatureContribution to D3 AntagonismImplication for NGB 2904-d8
2,3-Dichlorophenyl Group Essential for high affinityMaintained in the deuterated form.
Piperazine (B1678402) Ring Important for anchoring in the binding pocketUnaffected by deuteration at the specified positions.
Butyl Linker Optimal length for spanning key interaction pointsDeuteration on this linker could subtly affect flexibility and binding kinetics.
Fluorenylcarboxamide Moiety Contributes to selectivity over D2 receptorsMaintained in the deuterated form.

This table is a hypothetical representation of potential QSAR findings for NGB 2904 analogs and does not reflect published data for this compound.

Advanced Imaging Techniques for In Vivo Receptor Mapping and Ligand Distribution Studies

Advanced imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful tools for the non-invasive in vivo study of receptor distribution and ligand pharmacokinetics in the brain.

To visualize D3 receptors in vivo using a ligand like NGB 2904, it would first need to be radiolabeled with a suitable positron-emitting (e.g., ¹¹C or ¹⁸F) or gamma-emitting (e.g., ¹²³I) isotope. A deuterated version like NGB 2904-d8 could offer advantages in this context. The altered metabolism due to deuteration might reduce the formation of radiometabolites that could interfere with the imaging signal, thus providing a clearer and more accurate map of D3 receptor distribution.

While no PET or SPECT studies specifically using radiolabeled NGB 2904 are prominently published, the methodology is well-established for other D3 receptor ligands. These studies allow researchers to determine the regional brain density of D3 receptors and to assess the target engagement of potential therapeutic drugs.

Cell-Based Assay Development for High-Throughput Screening and Functional Characterization

Cell-based assays are fundamental for the initial screening and functional characterization of compounds like this compound. These assays are typically conducted in genetically modified cell lines that express the human dopamine D3 receptor.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify those that interact with the target receptor. For D3 antagonists, HTS assays could measure changes in second messenger levels (e.g., cAMP) or reporter gene expression in response to a D3 agonist, with potential antagonists blocking this response.

Functional Characterization: Following initial identification, more detailed cell-based assays are used to determine the potency and efficacy of the compound. For this compound, these assays would confirm its antagonist properties and determine its IC50 value (the concentration required to inhibit 50% of the agonist response). NGB 2904 has been shown to potently antagonize quinpirole-stimulated mitogenesis with an IC50 of 6.8 nM. rndsystems.com

A typical functional assay for NGB 2904-d8 would involve stimulating D3-expressing cells with a known agonist (e.g., quinpirole) in the presence of varying concentrations of the deuterated antagonist. The results would be used to generate a dose-response curve and calculate the IC50.

Assay TypePurposeExpected Outcome for NGB 2904-d8
cAMP Assay Measures inhibition of agonist-induced changes in cAMPDose-dependent reversal of agonist-induced cAMP inhibition.
Reporter Gene Assay Measures changes in gene expression downstream of D3 receptor activationInhibition of agonist-induced reporter gene activity.
Calcium Flux Assay Measures changes in intracellular calcium levelsBlockade of agonist-induced calcium mobilization.

This table outlines standard cell-based assays and their expected outcomes for a D3 antagonist like this compound.

Application of Proteomics and Transcriptomics in Elucidating D3 Receptor-Mediated Pathways

Proteomics and transcriptomics are large-scale approaches to study the entire set of proteins and transcripts in a biological sample, respectively. These "omics" technologies can be used to understand the broader cellular pathways affected by the antagonism of the D3 receptor by this compound.

Transcriptomics: By analyzing changes in gene expression in neuronal cells treated with NGB 2904-d8, researchers can identify genes and signaling pathways that are modulated by D3 receptor blockade. This could reveal novel mechanisms of action and potential therapeutic applications.

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to treatment with NGB 2904-d8. This can provide a more direct understanding of the functional consequences of D3 receptor antagonism at the protein level.

For example, these studies might reveal that chronic blockade of D3 receptors with NGB 2904-d8 leads to compensatory changes in the expression of other dopamine receptors or downstream signaling proteins. This information would be critical for understanding the long-term effects of the drug.

Future Directions and Conceptual Frameworks in Dopamine D3 Receptor Research

Expanding the Scope of Preclinical Models for NGB 2904 Investigation

Research has extensively utilized NGB 2904 in animal models of drug addiction, demonstrating its efficacy in reducing drug-seeking behaviors. nih.govnih.gov Studies show that NGB 2904 can inhibit cocaine self-administration, attenuate the rewarding effects of cocaine, and prevent cue-induced relapse to both cocaine and heroin seeking. nih.govnih.govcapes.gov.br Its effectiveness has also been observed in models of methamphetamine addiction, where it reduces the rewarding properties of the substance. researchgate.net

Future investigations should expand beyond substance use disorders to explore the therapeutic potential of NGB 2904 in other conditions where D3 receptor dysregulation is implicated. Given the role of the dopaminergic system in psychosis and movement disorders, preclinical models for schizophrenia and Parkinson's disease represent logical next steps. researchgate.netpsychiatrist.com For instance, models that assess negative and cognitive symptoms of schizophrenia could be particularly relevant, as these domains are thought to be modulated by D3 receptor function. mdpi.com Similarly, exploring NGB 2904's effects in models of Parkinson's disease could provide insights into its potential to modulate motor control or treatment-related complications. researchgate.net

Further expansion could include models of anxiety and depression, where the gut-brain axis and microbial richness are gaining attention as relevant factors. psychiatrist.com Investigating how D3 receptor antagonism with NGB 2904 interacts with these systems could open new avenues for research.

Table 1: Preclinical Models Investigating NGB 2904

Model Type Specific Paradigm Key Findings
Substance Abuse Cocaine Self-Administration (Progressive-Ratio) Inhibits motivation for cocaine self-administration. nih.govnih.gov
Cue-Induced Reinstatement (Cocaine, Heroin) Attenuates relapse to drug-seeking behavior. nih.govnih.gov
Brain Stimulation Reward (BSR) Reduces the rewarding effects of cocaine and methamphetamine. nih.govresearchgate.net

| Locomotor Activity | Spontaneous & Amphetamine-Stimulated Locomotion | Enhances locomotor activity, suggesting an inhibitory role for D3 receptors. researchgate.net |

Exploring Polypharmacology and Multi-Targeting Strategies for NGB 2904 Analogues

While the high selectivity of NGB 2904 is a strength for research purposes, therapeutic applications might benefit from a multi-target approach. The concept of polypharmacology, where a single compound interacts with multiple targets, is a growing area of interest. For NGB 2904 analogues, this could involve designing molecules that retain D3 receptor antagonism while also modulating other receptors implicated in a specific disorder.

One promising strategy involves the combination of D3 antagonism with D1 receptor partial agonism. A preclinical study demonstrated that co-administering NGB 2904 with a D1 partial agonist, SKF 77434, was more effective at reducing cue-induced heroin relapse than either compound alone, and the effect was found to be synergistic. nih.gov This suggests that simultaneously targeting both D1 and D3 receptors could be a powerful approach for treating addiction. nih.gov

Future development of NGB 2904 analogues could focus on creating single molecules that possess this dual activity profile. Other potential multi-target strategies could involve combining D3 antagonism with actions at serotonin (B10506) or sigma receptors, which have also been implicated in psychostimulant addiction. annualreviews.org The development of such compounds would require careful structure-activity relationship (SAR) studies to balance the desired activities and optimize pharmacokinetic properties. nih.gov

Development of Novel Research Probes and Tools Based on the NGB 2904 Scaffold

The chemical structure of NGB 2904 serves as an excellent scaffold for the development of new and improved research tools. acs.org A significant challenge with NGB 2904 for potential clinical translation is its high lipophilicity and poor water solubility. researchgate.netacs.org Medicinal chemistry efforts have focused on creating analogues that overcome these limitations while retaining or even enhancing D3 receptor affinity and selectivity. acs.org

One successful approach involved modifying the linker between the aryl amide and piperazine (B1678402) moieties of the NGB 2904 structure. acs.org The introduction of a more rigid trans-butenyl linker led to the synthesis of new analogues with superior D3 receptor binding affinities and selectivities compared to the parent compound. acs.org For example, compound 29 in this series showed a nearly five-fold increase in potency as a D3 antagonist. acs.org

Further development based on the NGB 2904 scaffold could include:

Radiolabeled Ligands: Synthesizing radiolabeled versions of highly selective NGB 2904 analogues for use in positron emission tomography (PET) imaging. This would allow for in vivo visualization and quantification of D3 receptors in the brain, providing invaluable data for both preclinical and clinical research.

Fluorescent Probes: Creating fluorescently tagged analogues for use in cellular imaging and high-throughput screening assays.

Photoaffinity Labels: Developing probes that can be used to irreversibly bind to the D3 receptor, aiding in the study of receptor structure and protein-protein interactions.

Scaffolds for Tissue Engineering: Investigating the use of novel nanometer scaffolds to regulate the biological behaviors of neural stem cells. researchgate.net

Table 2: Comparison of NGB 2904 and a Novel Analogue

Compound D3 Ki (nM) D2/D3 Selectivity Ratio Key Structural Modification Reference
NGB 2904 (1) 2.0 56 Butyl linker acs.org

| Compound 29 | 0.7 | 133 | trans-but-2-enyl linker | acs.org |

Theoretical Implications for Understanding Dopaminergic System Function and Dysregulation

NGB 2904 and its analogues are instrumental in refining our theoretical understanding of the dopaminergic system. The D3 receptor is highly expressed in brain regions associated with reward, motivation, and cognition, such as the nucleus accumbens and islands of Calleja. mdpi.com By selectively blocking these receptors, NGB 2904 allows researchers to dissect their specific contributions to behavior.

Studies using NGB 2904 have provided strong evidence for the hypothesis that D3 receptors play an inhibitory role in modulating rodent locomotion. researchgate.net The compound enhances both spontaneous and amphetamine-stimulated locomotion, an effect that is absent in D3 receptor knockout mice, confirming the target specificity. researchgate.net This contrasts with the effects of D1 and D2 receptor stimulation, highlighting the distinct functional role of the D3 receptor. researchgate.net

In the context of addiction, NGB 2904 helps to clarify the role of D3 receptors in the motivation and relapse aspects of the disorder, rather than the acute rewarding effects of drugs. nih.govnih.gov This supports a model where D3 receptor antagonists may not block the "high" of a drug but rather reduce the craving and drug-seeking behavior that characterize addiction. nih.gov The use of these selective tools will continue to be critical for testing and refining hypotheses about dopamine (B1211576) system dysregulation in various neuropsychiatric disorders. mdpi.com

Identification of Novel Biomarkers for D3 Receptor Modulation in Preclinical Research

A key challenge in developing drugs that target the D3 receptor is the lack of reliable biomarkers to confirm target engagement and measure downstream effects in vivo. Future research should focus on identifying and validating such biomarkers in preclinical models.

Potential avenues for biomarker discovery include:

Electrophysiological Markers: Investigating changes in brain wave patterns, such as gamma oscillations, following D3 receptor antagonism could yield a preclinical electrophysiological biomarker. researchgate.net

Neuroimaging: As mentioned, the development of PET ligands from the NGB 2904 scaffold would provide a direct measure of D3 receptor occupancy. Functional magnetic resonance imaging (fMRI) could also be used to assess how D3 blockade with NGB 2904 alters brain circuit activity in response to drug cues or other stimuli.

Genetic Markers: Studies suggest that certain single nucleotide polymorphisms (SNPs) in the D3 receptor gene (DRD3) might serve as prognostic biomarkers for conditions like opioid use disorder. nih.gov Preclinical research in animal models with corresponding genetic variations could help validate the functional consequences of these SNPs and their interaction with D3 antagonists.

Molecular Markers: Changes in the expression of downstream signaling molecules or related receptors (e.g., the D1:D3 receptor ratio) in specific brain regions following chronic NGB 2904 administration could serve as molecular biomarkers of target engagement and neuroadaptation. grantome.com

By establishing reliable biomarkers in preclinical settings, the translation of findings from animal models to human studies can be significantly accelerated, providing a clearer path for the clinical development of novel D3 receptor-targeted therapies.

Q & A

Q. What standardized methods are recommended for characterizing the purity and structural integrity of NGB 2904-d8 Hydrochloride in preclinical studies?

  • Methodological Answer : Characterization should include high-performance liquid chromatography (HPLC) for purity assessment (>99%, as reported in ) and spectral analysis (e.g., 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry) to confirm deuterium incorporation and structural fidelity. For novel compounds, full experimental details (synthetic routes, purification steps) must be documented to enable reproducibility . Known compounds require cross-referencing to established literature protocols .

Q. How should researchers design in vitro assays to evaluate this compound’s selectivity for dopamine D3 receptors over other receptor subtypes?

  • Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., [3H] [^3H]-spiperone for D2/D3 receptors) and compare Ki values across receptor subtypes. For example, NGB 2904-d8’s D3 receptor affinity (Ki = 1.4 nM) should be tested against D2, 5-HT, and adrenergic receptors to confirm selectivity. Include positive/negative controls (e.g., nomifensine for dopamine reuptake inhibition) and validate results with statistical analysis (e.g., IC50_{50} curves) .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing in vivo pharmacokinetic studies of this compound, particularly regarding blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • Objective : Assess brain-to-plasma ratio using LC-MS/MS quantification in rodent models.
  • Critical Milestones :

Dose optimization based on oral bioavailability (oral activity is noted in ).

Time-course sampling of plasma and brain tissue.

Use deuterated internal standards to control for matrix effects.

  • Compliance : Follow NIH guidelines for preclinical reporting (e.g., animal ethics, sample size justification) to ensure reproducibility .

Q. How can researchers resolve contradictions in reported receptor binding data for this compound across studies?

  • Methodological Answer :
  • Step 1 : Conduct a systematic literature review using databases like PubMed and SciFinder, filtering for primary sources and excluding non-peer-reviewed studies (per ).
  • Step 2 : Compare experimental conditions (e.g., assay temperature, ligand concentrations) and statistical methods. For example, discrepancies in Ki values may arise from differences in radioligand purity or buffer composition.
  • Step 3 : Validate findings via orthogonal assays (e.g., functional cAMP inhibition for D3 antagonism) .

Q. What strategies are effective for evaluating the impact of deuterium substitution on this compound’s metabolic stability and pharmacokinetics?

  • Methodological Answer :
  • Comparative Studies : Parallel testing of non-deuterated NGB 2904 HCl and its deuterated analog in hepatic microsome assays to measure metabolic half-life (t1/2t_{1/2}).
  • Isotope Effect Analysis : Monitor deuteration sites via mass spectrometry to correlate structural changes with PK parameters (e.g., AUC, CmaxC_{\text{max}}).
  • Data Interpretation : Use ANOVA to assess significance of deuterium-related differences in clearance rates .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing concentration-response relationships in this compound’s pharmacological studies?

  • Methodological Answer :
  • Dose-Response Curves : Fit data using nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50_{50}/IC50_{50}.
  • Error Handling : Report 95% confidence intervals and use replicates (n3n \geq 3) to minimize variability.
  • Validation : Include positive controls (e.g., reference D3 antagonists) and apply corrections for multiple comparisons .

Q. How should researchers structure a literature review to identify gaps in this compound’s mechanism of action?

  • Methodological Answer :
  • Search Strategy : Use Boolean operators (e.g., "dopamine D3 antagonist" AND "deuterated") in PubMed/Scopus, limiting to studies post-2010.
  • Critical Appraisal : Apply the CRAP test (Currency, Relevance, Authority, Purpose) to prioritize high-impact journals and avoid non-peer-reviewed sources .
  • Gap Analysis : Tabulate findings (e.g., Table 1) to highlight understudied areas like off-target effects or long-term toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.